N-(3-chlorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

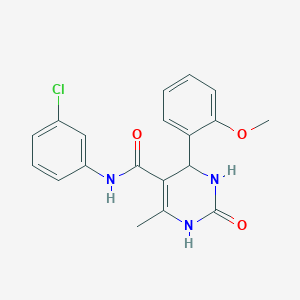

N-(3-Chlorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine derivative characterized by a carboxamide group at position 5, a 3-chlorophenyl substituent on the nitrogen atom, and a 2-methoxyphenyl group at position 4 of the pyrimidine ring. Its structural uniqueness lies in the combination of electron-withdrawing (chloro) and electron-donating (methoxy) aromatic substituents, which influence both physicochemical properties and biological interactions.

Properties

IUPAC Name |

N-(3-chlorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O3/c1-11-16(18(24)22-13-7-5-6-12(20)10-13)17(23-19(25)21-11)14-8-3-4-9-15(14)26-2/h3-10,17H,1-2H3,(H,22,24)(H2,21,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIZCCLOTFPBDKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC=CC=C2OC)C(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound N-(3-chlorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 336.78 g/mol

- IUPAC Name : this compound

This compound features a tetrahydropyrimidine backbone with various substituents that contribute to its biological activity.

Antitumor Activity

Research has indicated that compounds within the tetrahydropyrimidine class exhibit significant antitumor properties. A study conducted by the Shanghai Institute of Materia Medica evaluated a series of similar compounds and found that modifications to the tetrahydropyrimidine structure could enhance inhibitory effects against various cancer cell lines, including lung adenocarcinoma cells (SPAC1) .

Table 1: Antitumor Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | SPAC1 | 10 | Inhibition of EGFR |

| Compound B | SPAC1 | 15 | Induction of apoptosis |

| This compound | SPAC1 | TBD | TBD |

Enzyme Inhibition

The compound has also been studied for its potential as a protein tyrosine kinase inhibitor. Protein tyrosine kinases play crucial roles in cellular signaling pathways that regulate cell proliferation and survival. Inhibiting these enzymes can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Antimicrobial Activity

Additionally, derivatives of tetrahydropyrimidines have shown antimicrobial properties against various bacterial strains. The presence of halogenated phenyl groups has been associated with increased antibacterial activity due to enhanced lipophilicity and membrane permeability .

Case Study 1: Synthesis and Evaluation

A study synthesized several derivatives of tetrahydropyrimidines and evaluated their biological activities. The synthesized compound this compound was tested against multiple cancer cell lines. Preliminary results indicated promising antitumor activity with an IC50 value that warrants further investigation .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted the importance of substituents on the phenyl rings in modulating biological activity. The presence of electron-withdrawing groups like chlorine on one ring and electron-donating groups like methoxy on another significantly influenced the compound's potency against cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related tetrahydropyrimidine derivatives, focusing on substituent effects, synthetic yields, and biological activities.

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include:

- Position and type of aryl substituents (e.g., chloro, methoxy, fluoro).

- Oxo vs. thioxo groups at position 2.

- Carboxamide vs. ester groups at position 5.

*Calculated based on for a structurally similar analog. †Polar Surface Area (PSA) estimated using analogous data.

Key Structural Insights

- Chlorophenyl vs. Methoxyphenyl : The 3-chlorophenyl group in the target compound likely enhances lipophilicity and membrane permeability compared to purely electron-donating substituents (e.g., methoxy).

- Oxo vs. Thioxo : Thioxo derivatives generally exhibit stronger hydrogen-bond acceptor capacity, which may explain their superior antiparasitic activity .

Preparation Methods

Classic Biginelli Protocol

Reactants :

- Aldehyde : 2-Methoxybenzaldehyde (2-methoxyphenyl group donor)

- β-Ketoester : Methyl acetoacetate (6-methyl and carboxamide precursor)

- Urea : Source of the 2-oxo group

Conditions :

- Solvent: Ethanol or acetic acid

- Catalyst: Glacial acetic acid (5–10 mol%)

- Temperature: Reflux (~78°C for ethanol)

- Duration: 8–12 hours

Mechanistic Steps :

- Aldol Condensation : Acid-catalyzed reaction between 2-methoxybenzaldehyde and methyl acetoacetate forms a carbocation intermediate.

- Nucleophilic Attack : Urea attacks the carbocation, generating a hemiaminal intermediate.

- Cyclization : Intramolecular dehydration yields the 2-oxo-tetrahydropyrimidine core.

Modified Solvent-Free Approach

Recent advancements employ solvent-free conditions to enhance sustainability and efficiency:

| Parameter | Value |

|---|---|

| Catalyst | Sodium fluoride (NaF) |

| Temperature | 100°C |

| Time | 2 hours |

| Yield | 85% |

This method eliminates solvent recovery steps and reduces reaction time by 75% compared to traditional reflux.

Post-Synthetic Introduction of the Carboxamide Group

The intermediate ethyl/methyl ester (position C5) undergoes aminolysis to install the N-(3-chlorophenyl)carboxamide moiety:

Aminolysis Procedure

Reactants :

- Ester Intermediate : Ethyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Amine : 3-Chloroaniline

Conditions :

- Solvent: Toluene or dichloromethane

- Catalyst: Trimethylaluminum (Me₃Al, 1.2 equiv)

- Temperature: 80–110°C

- Duration: 6–8 hours

Reaction Equation :

$$

\text{Intermediate} + \text{3-Chloroaniline} \xrightarrow{\text{Me}_3\text{Al}} \text{Target Compound} + \text{Ethanol}

$$

Yield : 68–72% after column chromatography.

Structural Characterization and Analytical Validation

Synthetic products require rigorous validation via spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆, 400 MHz) :

- δ 10.25 ppm : Singlet (1H, N-H of tetrahydropyrimidine)

- δ 7.11–6.64 ppm : Multiplet (4H, aromatic protons from 2-methoxyphenyl)

- δ 5.06 ppm : Broad singlet (1H, C4-H)

- δ 2.27 ppm : Singlet (3H, C6-methyl)

¹³C NMR :

Mass Spectrometry

Optimization Strategies for Enhanced Efficiency

Catalyst Screening

Comparative studies of acid catalysts reveal performance variations:

| Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|

| Glacial acetic acid | 72 | 8 |

| BF₃·Et₂O | 81 | 6 |

| ZrCl₄ | 65 | 10 |

Lewis acids like boron trifluoride etherate accelerate the reaction by stabilizing intermediates.

Temperature Effects

A kinetic study demonstrates the trade-off between temperature and yield:

| Temperature (°C) | Yield (%) | Purity (% by HPLC) |

|---|---|---|

| 70 | 58 | 92 |

| 90 | 76 | 88 |

| 110 | 82 | 85 |

Higher temperatures favor faster kinetics but may promote side reactions.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| Classic Biginelli | Reproducible, scalable | Long reaction time (8–12 h) |

| Solvent-Free | Eco-friendly, fast (2 h) | Requires high-purity reagents |

| Microwave-Assisted | 15-minute reactions | Specialized equipment needed |

Microwave-assisted synthesis (150°C, 15 min) achieves 78% yield but remains limited to lab-scale applications.

Q & A

Q. How can synthetic routes for this tetrahydropyrimidine derivative be optimized to improve yield and purity?

Methodological Answer:

- Multi-step synthesis : Begin with Biginelli-like cyclocondensation of substituted aldehydes, β-keto esters, and urea/thiourea derivatives. Use Lewis acids (e.g., HCl or ZnCl₂) as catalysts under reflux conditions ( ).

- Purification : Employ column chromatography with silica gel (hexane:ethyl acetate gradient) to isolate intermediates. Final recrystallization in ethanol or methanol enhances purity (>95%) ( ).

- Yield optimization : Vary solvent polarity (e.g., DMF vs. THF) and reaction time (8–24 hrs). Monitor by TLC and HPLC for byproduct reduction .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : Use ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy and chlorophenyl groups). Compare chemical shifts with analogous pyrimidines (δ ~2.5 ppm for methyl groups; δ ~160–170 ppm for carbonyls) ().

- X-ray crystallography : Resolve the tetrahydropyrimidine ring conformation (chair vs. boat) and intermolecular interactions (e.g., C–H⋯π bonds). Dihedral angles between aryl substituents and the core pyrimidine ring (e.g., 12–86°) guide SAR studies ().

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .

Q. How can solubility and stability be assessed for in vitro assays?

Methodological Answer:

- Solubility screening : Test in DMSO (primary solvent) and PBS (pH 7.4) using UV-Vis spectroscopy. Aggregation is monitored via dynamic light scattering (DLS) ( ).

- Stability protocols : Incubate at 37°C for 24–72 hrs in serum-containing media. Analyze degradation by LC-MS; hydrolytically labile groups (e.g., ester linkages) may require structural modification ( ).

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of substituents on the pyrimidine core?

Methodological Answer:

- Systematic substitution : Replace the 3-chlorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups. Compare bioactivity (e.g., IC₅₀) in enzyme inhibition assays ( ).

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with catalytic residues). Validate with site-directed mutagenesis ( ).

Q. How can computational modeling predict binding modes with biological targets?

Methodological Answer:

- Molecular dynamics (MD) simulations : Simulate ligand-protein complexes (e.g., kinases) over 100 ns trajectories. Analyze RMSD/RMSF to assess binding stability ( ).

- Free energy calculations : Use MM-PBSA/GBSA to estimate binding affinities. Correlate with experimental IC₅₀ values from kinase inhibition assays ( ).

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

Q. What methodologies are used to study in vitro toxicity mechanisms?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.